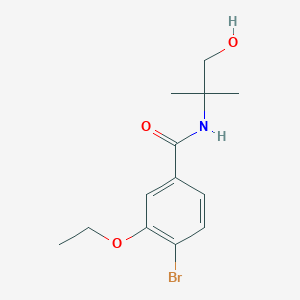

Ethyl 2-(4-phenylcyclohexyl)acetate

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of Ethyl 2-(4-phenylcyclohexyl)acetate is C16H22O2 . It has a molecular weight of 246.34 g/mol. The InChI code for this compound is 1S/C16H22O2/c1-2-18-16(17)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3/t13-,15- .Physical And Chemical Properties Analysis

This compound has a molecular weight of 246.34500 . It is a colorless to slightly yellow liquid. More specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the retrieved data.Applications De Recherche Scientifique

Synthesis and Characterization

- Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, synthesized from ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, is characterized by various analytical techniques, providing insights into its structure and properties (Sapnakumari et al., 2014).

Green Chemistry in Pharmaceutical Research

- Ethyl (4-phenylphenyl)acetate, through Suzuki coupling reactions, exemplifies the integration of green chemistry in pharmaceutical research, demonstrating its potential as a precursor for nonsteroidal anti-inflammatory drugs (Costa et al., 2012).

Chemical Reactions and Synthesis

- The use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate in Lossen rearrangement and its application for synthesizing ureas from carboxylic acids highlights its role in facilitating complex chemical reactions (Thalluri et al., 2014).

- In the study of the hydrogenation and hydrogenolysis of ethyl 4-methyl-1-cyclohexenyl ether, different catalysts are explored, showcasing the compound's versatility in chemical processes (Nishimura et al., 1971).

Crystallography and Molecular Structure

- Crystal and molecular structure studies of various derivatives, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, provide essential insights into the structural aspects and potential reactivity of these compounds (Kaur et al., 2012).

Bioactive Potentials in Natural Products

- The study of secondary metabolites from mollusks, involving ethyl acetate derivatives, underscores the potential of these compounds in natural product research, particularly their antioxidant and anti-inflammatory activities (Chakraborty & Joy, 2019).

Safety and Hazards

Ethyl 2-(4-phenylcyclohexyl)acetate is classified as having acute toxicity (oral, category 4, H302) and can cause skin corrosion/irritation (category 2, H315) . It’s important to handle this compound with care, using appropriate personal protective equipment, and to avoid release to the environment .

Mécanisme D'action

Biochemical Pathways

Esters play a crucial role in numerous biochemical pathways. For instance, they are involved in the formation of triglycerides, which are the main constituents of body fat in humans and other animals, as well as vegetable fats .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of esters are largely influenced by their chemical structure. Many esters are prodrugs, designed to improve the bioavailability of active substances. They are often hydrolyzed in the body to release the active drug .

Result of Action

The effects of esters at the molecular and cellular level depend on the specific compound and its biological targets. Some esters, for example, can exhibit analgesic activity .

Action Environment

The action, efficacy, and stability of esters can be influenced by various environmental factors, including pH and the presence of specific enzymes. For instance, ester hydrolysis is often catalyzed by esterases, and this reaction is typically faster in alkaline conditions .

Propriétés

IUPAC Name |

ethyl 2-(4-phenylcyclohexyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2/c1-2-18-16(17)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKKTEIOHKETAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCC(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80720835 | |

| Record name | Ethyl (4-phenylcyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80720835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

411238-92-1 | |

| Record name | Ethyl (4-phenylcyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80720835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

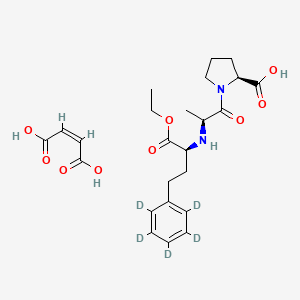

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1456483.png)

![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B1456485.png)

![methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1456501.png)

![Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B1456504.png)